molecular formula C15H17N5O3 B2662724 [4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetonitrile CAS No. 1775353-83-7

[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetonitrile

Cat. No. B2662724
CAS RN: 1775353-83-7
M. Wt: 315.333
InChI Key: TVRKOCNWHVCCAF-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Pyrimidines are six-membered heterocyclic molecules with two nitrogen atoms and have been found in many biological compounds.


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Scientific Research Applications

New Routes to Heterocyclic Compounds

Research by Elnagdi et al. (1988) describes the synthesis of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate through the condensation of cyanoacetohydrazide with diethyl monoimidic malonate, leading to various electrophilic reactions. This work illustrates the utility of related compounds in generating a diverse range of heterocycles, which are crucial in pharmaceuticals and agrochemicals (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).

Heterocyclic Compound Reactions

Acheson and Verlander (1972) explored reactions of benzimidazole derivatives, generating pyrrolo-, pyrido-, and azepino-benzimidazoles. Their work contributes to understanding the reactivity and potential applications of benzimidazole-containing compounds in developing novel heterocyclic structures with potential therapeutic applications (Acheson & Verlander, 1972).

Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives

The study by Tverdokhlebov et al. (2005) focused on synthesizing and structurally characterizing pyrrolothiazoles, highlighting the synthetic versatility of compounds with complex heterocyclic frameworks. This research underscores the importance of such compounds in the synthesis of novel chemical entities with potential biological activities (Tverdokhlebov et al., 2005).

Oxidation and Reduction in Organic Synthesis

Memarian and Farhadi (2009) discussed the oxidation of ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates using potassium peroxydisulfate. Their findings contribute to the broader understanding of oxidation processes in organic synthesis, relevant to modifying compounds like the one for specific applications (Memarian & Farhadi, 2009).

Mechanism of Action

While the specific mechanism of action for your compound is not available, oxadiazoles have been found to have various medicinal applications such as anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential for a wide range of applications, including pharmaceuticals and energetic materials .

properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-2-11-17-13(18-23-11)12-10-6-4-3-5-8-19(10)15(22)20(9-7-16)14(12)21/h2-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRKOCNWHVCCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetonitrile

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